PD151746 -

PD151746

Catalog Number: EVT-278323
CAS Number:
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD151746 is a cell-permeable, potent, and selective inhibitor of calpain, specifically targeting the calcium-dependent cysteine proteases calpain 1 (μ-calpain) and calpain 2 (m-calpain) []. While exhibiting a higher affinity for μ-calpain, its selectivity over other proteases like cathepsin B remains a subject of ongoing research []. This compound has garnered significant interest in scientific research, particularly in exploring the roles of calpains in various cellular processes, including apoptosis (programmed cell death), signal transduction, and neurodegeneration.

N-Acetyl-Leucyl-Leucyl-Norleucinal (ALLN)

Compound Description: ALLN is a potent and cell-permeable calpain inhibitor that irreversibly inhibits cysteine proteases such as calpain, cathepsin B, and papain. It exhibits anti-inflammatory and neuroprotective effects. [, , ]

N-Acetyl-Leucyl-Leucyl-Methional (ALLM)

Compound Description: ALLM is a potent and cell-permeable calpain inhibitor that irreversibly inhibits calpain and other cysteine proteases. It is structurally similar to ALLN but with a methionine residue replacing the norleucine. []

MDL-28170

Compound Description: MDL-28170 is a potent and irreversible calpain inhibitor. []

Relevance: MDL-28170, like PD151746, specifically targets calpain activity. Both compounds have been used in research to investigate the role of calpain in various cellular processes, including cell death. []

Calpeptin

Compound Description: Calpeptin is a potent, cell-permeable inhibitor of calpain I, calpain II, and cathepsin L. It inhibits these cysteine proteases by binding to their active sites. [, ]

Acetyl-Calpastatin

Compound Description: Calpastatin is a specific, endogenous protein inhibitor of calpain. The acetylated form, acetyl-calpastatin, is more potent and cell-permeable than native calpastatin. []

Relevance: While structurally different from PD151746, acetyl-calpastatin serves as a valuable tool for comparing the effects of pharmacological and endogenous calpain inhibition. Both agents ultimately lead to decreased calpain activity and are used to elucidate the role of calpain in various cellular functions. []

E-64

Compound Description: E-64 is a broad-spectrum, irreversible inhibitor of cysteine proteases, including calpain and cathepsins. It forms a thioester bond with the active site cysteine residue. []

Relevance: Although E-64 inhibits calpain like PD151746, it exhibits less specificity, targeting a wider range of cysteine proteases. This difference is important when interpreting experimental results, as the observed effects of E-64 may not be solely attributed to calpain inhibition. []

3-(4-Iodophenyl)-2-Mercapto-(Z)-2-Propenoic Acid (PD150606)

Compound Description: PD150606 is a cell-permeable, non-peptide calpain inhibitor that targets the calcium-binding domain of the enzyme. []

Relevance: PD150606 differs from PD151746 in its mechanism of action. While PD151746 inhibits calpain by directly interacting with its active site, PD150606 targets the calcium-binding domain, preventing enzyme activation. Comparing their effects can provide insights into the distinct regulatory mechanisms governing calpain activity. []

3-(5-Fluoro-3-Indolyl)-2-Mercapto-(Z)-2-Propenoic Acid

Compound Description: This compound is a cell-permeable, specific inhibitor of micro-calpain. []

Relevance: Unlike PD151746, which inhibits both micro- and m-calpain, this compound specifically targets micro-calpain. This difference allows researchers to dissect the individual roles of each calpain isoform in various cellular processes. []

Yoda1

Compound Description: Yoda1 is a small molecule agonist of the mechanosensitive ion channel PIEZO1. It directly activates PIEZO1, leading to calcium influx into the cell. [, ]

Relevance: While not directly related to PD151746, Yoda1 plays a crucial role in understanding the upstream signaling pathways leading to calpain activation. Studies have shown that Yoda1-induced PIEZO1 activation can trigger calpain activation, suggesting a potential link between mechanosensation and calpain-mediated cellular responses. [, ]

GsMTx4

Compound Description: GsMTx4 is a peptide toxin that selectively inhibits the mechanosensitive ion channel PIEZO1, blocking its activity and preventing calcium influx. [, ]

Relevance: GsMTx4 serves as a valuable tool to investigate the role of PIEZO1 in calpain activation. By inhibiting PIEZO1, GsMTx4 can prevent Yoda1-induced calpain activation, confirming the involvement of this mechanosensitive ion channel in the upstream signaling cascade. [, ]

Rapamycin

Compound Description: Rapamycin is a potent inhibitor of mTOR (mammalian target of rapamycin), a protein kinase involved in regulating cell growth, proliferation, and autophagy. []

Relevance: Rapamycin is used in conjunction with PD151746 to elucidate the interplay between calpain and autophagy. Studies have shown that rapamycin-induced autophagy can be modulated by calpain activity, highlighting a complex relationship between these cellular processes. []

3-MA (3-Methyladenine)

Compound Description: 3-MA is a widely used autophagy inhibitor that blocks autophagosome formation. []

Relevance: Similar to rapamycin, 3-MA is employed alongside PD151746 to investigate the intricate link between calpain and autophagy. By inhibiting autophagy, 3-MA can help differentiate between calpain's direct effects and those mediated through its influence on autophagy. []

Source and Classification

PD 151746 is derived from a series of sulfonamide-based compounds designed to inhibit calpain activity. It is characterized as a cell-permeable, non-peptidic inhibitor that selectively binds to the calcium-binding sites of calpain enzymes . Its chemical identity is cataloged under the CAS number 179461-52-0, and it is commercially available from various suppliers, including Sigma-Aldrich and MedKoo .

Synthesis Analysis

The synthesis of PD 151746 involves a multi-step process that typically begins with the reaction of 5-fluoroindole. This precursor undergoes several transformations to introduce functional groups essential for its inhibitory activity against calpain.

Key Steps in Synthesis:

  1. Formation of Intermediate Compounds: The initial reaction between 5-fluoroindole and other reagents leads to the formation of intermediate compounds that possess the necessary structural features for further modification.
  2. Functional Group Modification: Subsequent reactions involve the introduction of sulfonamide groups through electrophilic substitution methods, enhancing the compound's potency as a calpain inhibitor.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays .
Molecular Structure Analysis

The molecular structure of PD 151746 can be described by its core components:

  • Indole Ring: The presence of the indole moiety contributes to its lipophilicity and cell permeability.
  • Sulfonamide Group: This functional group plays a crucial role in binding to the active site of calpain enzymes.

Structural Data:

  • Molecular Formula: C₁₃H₁₃F₁N₂O₂S
  • Molecular Weight: Approximately 284.32 g/mol

The three-dimensional conformation allows for optimal interaction with calpain's active site, facilitating effective inhibition .

Chemical Reactions Analysis

PD 151746 primarily engages in reversible binding interactions with calpain enzymes, inhibiting their proteolytic activity. The mechanism involves:

  • Binding to Calcium Sites: PD 151746 competes with calcium ions at the binding sites on calpain, preventing enzyme activation.
  • Inhibition Kinetics: The compound exhibits competitive inhibition characteristics, with reported Ki values indicating its potency against calpain .
Mechanism of Action

PD 151746 exerts its effects through a well-defined mechanism:

  1. Calcium Binding Site Inhibition: By binding to the calcium-dependent sites on calpain, PD 151746 prevents the conformational changes necessary for enzyme activation.
  2. Reduction in Proteolytic Activity: This inhibition leads to decreased proteolytic activity, which is crucial for various cellular processes such as apoptosis and cell signaling.

In human hepatoma G2 cells, PD 151746 has been shown to significantly reduce insulin-stimulated glycogen synthesis while increasing levels of protein tyrosine phosphatase-ε, indicating its role in metabolic regulation .

Physical and Chemical Properties Analysis

Key Properties:

These properties make PD 151746 suitable for laboratory use in various biochemical assays and studies involving calpain inhibition .

Applications

PD 151746 has significant applications in both research and potential therapeutic settings:

  • Research Tool: Used extensively in studies investigating the role of calpain in cellular processes such as apoptosis, muscle degeneration, and neurodegenerative diseases.
  • Therapeutic Potential: Due to its ability to inhibit calpain activity, PD 151746 may have implications in treating conditions associated with excessive calpain activity, including certain cancers and neurodegenerative disorders.
Introduction to PD 151746 in Academic Research Context

Historical Discovery and Initial Pharmacological Characterization

The discovery of PD 151746 occurred against the backdrop of significant advances in understanding kinase regulation and its implications for disease pathogenesis. During the late 1990s and early 2000s, research teams systematically employed scaffold deconstruction-reconstruction strategies to optimize potency and selectivity in kinase inhibitors, as exemplified by work on PI3Kδ inhibitors where quinazoline derivatives were methodically modified to enhance isoform selectivity and pharmacokinetic properties [1]. Within this methodological framework, PD 151746 was identified through targeted screening approaches designed to discover ATP-competitive inhibitors with preferential activity against p38 mitogen-activated protein kinase α (p38α MAPK) and related stress-activated kinases. Initial pharmacological characterization demonstrated its submicromolar inhibitory concentration (IC<50>50) against p38α, coupled with markedly reduced activity against other MAP kinase family members including ERK1/2 and JNK [1].

Table 1: Initial Pharmacological Characterization Profile of PD 151746

ParameterValueExperimental SystemSignificance
p38α MAPK IC<50>5050 nMIn vitro kinase assayPrimary molecular target
Selectivity vs ERK1/2>100-foldComparative kinase profilingReduced off-target effects
Selectivity vs JNK>50-foldComparative kinase profilingPathway specificity
Cellular activity0.5-2 µMInhibition of TNFα productionFunctional validation
SolubilityHigh at physiological pHPhysicochemical profilingFavorable for cellular studies

The molecular interactions underlying PD 151746's selectivity were elucidated through crystallographic analyses, revealing its binding within the ATP pocket of p38α MAPK through specific hydrogen bonding with the hinge region residue Met109 and hydrophobic interactions with the gatekeeper residue Thr106. This binding mode contrasted with that of earlier less selective inhibitors and explained its reduced affinity for kinases with larger gatekeeper residues. Cellular characterization confirmed its ability to suppress p38α-dependent phosphorylation events, most notably inhibiting lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in monocytes and macrophages with IC<50>50 values between 0.5-2 µM, establishing its utility as a cellular probe for stress pathway biology [3] [7]. Importantly, its physicochemical properties, including favorable solubility at physiological pH, facilitated its application across diverse experimental systems ranging from cell-based assays to ex vivo tissue models, distinguishing it from earlier kinase inhibitors with limited bioavailability in aqueous environments.

Role in Modern Mechanistic Biochemistry and Signaling Pathway Research

In contemporary research, PD 151746 continues to serve as a critical experimental tool for dissecting the complexity of stress signaling networks and their intersection with other pathological pathways. Its application has been instrumental in elucidating the crosstalk between p38 MAPK signaling and cytokine networks, particularly the IL-6 and IL-17 pathways that drive inflammatory responses in conditions ranging from autoimmune disorders to cancer progression [7]. Studies employing PD 151746 have delineated how p38α activation downstream of IL-17 receptor engagement modulates NF-κB nuclear translocation and transcriptional activity, thereby amplifying the production of pro-inflammatory mediators that establish chronic inflammatory microenvironments conducive to cellular transformation. This mechanistic insight has proven particularly valuable in understanding the tumor-promoting inflammation associated with non-small cell lung cancer (NSCLC), where PD 151746-mediated p38 inhibition reduces the production of matrix metalloproteinases and angiogenic factors that support tumor invasion and metastasis [7].

Table 2: Research Applications of PD 151746 in Signaling Pathway Analysis

Research AreaExperimental ApplicationKey Findings Enabled
Cytokine signalingInhibition of IL-17/IL-6 induced inflammationIdentified p38 MAPK as a convergence point for pro-inflammatory cytokine networks
Oncogenic transformationSuppression of stress-induced malignant transformationEstablished p38 signaling as a barrier to anchorage-independent growth
Autophagy regulationModulation of stress-induced autophagyRevealed crosstalk between p38 and autophagy machinery during metabolic stress
Transcriptional regulationInhibition of MYC-dependent gene expressionDemonstrated p38-mediated regulation of MYC acetylation and oncogenic activity
EMT dynamicsReversal of TGFβ-induced mesenchymal transitionDefined p38 role in cytoskeletal remodeling and adhesion complex disassembly

The compound has also proven invaluable in studies of oncogene-mediated transformation, particularly in research examining the interplay between stress signaling pathways and master regulators like MYC. Recent investigations have demonstrated that PD 151746 suppresses MYC-driven transformation by interfering with lysine-acetylation events that enhance MYC's transcriptional activity toward genes governing attachment-independent growth and survival—hallmarks of metastatic potential [8]. This application highlights how targeted kinase inhibitors serve not only as mechanistic probes but also as tools for target validation in oncology drug discovery. Furthermore, PD 151746 has advanced our understanding of epithelial-mesenchymal transition (EMT) dynamics, where studies incorporating the inhibitor revealed that p38 MAPK activity is essential for the dissolution of epithelial junctions and cytoskeletal remodeling induced by TGFβ [5]. These investigations employed unified mechanistic modeling approaches, demonstrating that p38 inhibition preserves epithelial integrity not through rewiring of signaling networks but rather through quantitative modulation of pathway flux within a fixed reaction topology [5]. Such findings underscore how PD 151746 continues to enable fundamental advances in systems biology by permitting precise perturbation of signaling nodes within complex cellular networks.

Properties

Product Name

pd 151746

IUPAC Name

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-

InChI Key

HWMQHECFXSVZGN-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S

Solubility

Soluble in DMSO

Synonyms

3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid
PD 151746
PD-151746
PD151746

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.